Tiflorex

Description

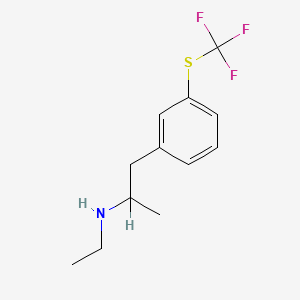

Structure

3D Structure

Properties

CAS No. |

59173-25-0 |

|---|---|

Molecular Formula |

C12H16F3NS |

Molecular Weight |

263.32 g/mol |

IUPAC Name |

N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |

InChI |

InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 |

InChI Key |

HNONSDNCRNUTCT-UHFFFAOYSA-N |

SMILES |

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |

Appearance |

Solid powder |

Other CAS No. |

59173-25-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

flutiorex flutiorex hydrochloride, (+-)-isomer flutiorex, (+)-isomer flutiorex, (-)-isomer SL 72340 tiflorex |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tiflorex: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiflorex, also known as flutiorex, is a sympathomimetic amine of the amphetamine class that was investigated as an anorectic agent. Structurally related to fenfluramine, its pharmacological activity is presumed to be primarily mediated through the modulation of serotonergic systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Tiflorex. Detailed methodologies for its synthesis and the analysis of its metabolites are presented, along with a visualization of its proposed signaling pathway.

Chemical Structure and Identifiers

Tiflorex is a chiral compound, typically used as a racemic mixture. Its chemical structure is characterized by a phenylpropan-2-amine backbone with an N-ethyl group and a trifluoromethylthio substituent on the phenyl ring.

Table 1: Chemical Identifiers of Tiflorex

| Identifier | Value | Reference(s) |

| IUPAC Name | (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine | [1] |

| SMILES | CCNC(C)Cc1cccc(c1)SC(F)(F)F | [1] |

| CAS Number | 53993-67-2 | [1] |

| Molecular Formula | C₁₂H₁₆F₃NS | [1] |

| Molar Mass | 263.32 g·mol⁻¹ | [1] |

| PubChem CID | 173669 | [1] |

Physicochemical and Pharmacological Properties

Table 2: Summary of Tiflorex Properties

| Property | Value | Reference(s) |

| Pharmacological Class | Anorectic, Sympathomimetic | [1] |

| Proposed Mechanism of Action | Serotonin Releasing Agent (inferred from structural similarity to Fenfluramine) | [1] |

| Oral Bioavailability (in rats) | ~30% | [2] |

| Plasma Half-life (in rats) | 7.5 hours (unchanged drug) | [2] |

| Metabolism | Primarily via S-oxidation and N-dealkylation to nortiflorex. Metabolites include sulfoxides and sulfones of tiflorex and nortiflorex. | [2] |

| Excretion (in rats) | >70% of the dose excreted in urine within 48 hours. | [2] |

Synthesis of Tiflorex

The synthesis of Tiflorex can be achieved through a multi-step process involving a Rosenmund reduction followed by a reductive amination.

Experimental Protocol: Synthesis of Tiflorex

Step 1: Rosenmund Reduction of 3-(trifluoromethylthio)benzoyl chloride

-

Objective: To reduce the acyl chloride to the corresponding aldehyde.

-

Reagents: 3-(trifluoromethylthio)benzoyl chloride, Palladium on barium sulfate (Rosenmund catalyst), Hydrogen gas, Anhydrous toluene (solvent), Quinoline-sulfur (catalyst poison).

-

Procedure:

-

A solution of 3-(trifluoromethylthio)benzoyl chloride in anhydrous toluene is prepared in a reaction vessel equipped with a gas inlet and a reflux condenser.

-

The Rosenmund catalyst (palladium on barium sulfate) and a catalyst poison (e.g., quinoline-sulfur) are added to the solution. The poison is crucial to prevent over-reduction of the aldehyde to an alcohol.[1]

-

Hydrogen gas is bubbled through the stirred solution at a controlled rate.

-

The reaction is gently heated and monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield crude 3-(trifluoromethylthio)benzaldehyde. The product can be purified by distillation or chromatography.

-

Step 2: Reductive Amination of 3-(trifluoromethylthio)benzaldehyde with Ethylamine

-

Objective: To form the final Tiflorex molecule by reacting the aldehyde with ethylamine and reducing the intermediate imine.

-

Reagents: 3-(trifluoromethylthio)benzaldehyde, Ethylamine, A reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation), A suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

3-(trifluoromethylthio)benzaldehyde is dissolved in a suitable solvent such as methanol in a reaction flask.

-

Ethylamine (as a solution or gas) is added to the flask, leading to the formation of the corresponding imine. The reaction is typically stirred at room temperature.

-

Once imine formation is complete (as monitored by TLC or NMR), a reducing agent is added. For instance, sodium cyanoborohydride can be added portion-wise while maintaining the pH in a slightly acidic range.[3]

-

Alternatively, the imine can be reduced by catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

The reaction is stirred until the reduction is complete.

-

The reaction mixture is then worked up by quenching any remaining reducing agent, removing the solvent, and partitioning the residue between an organic solvent and an aqueous solution.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude Tiflorex.

-

The final product can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.

-

Analysis of Tiflorex and its Metabolites in Biological Samples

The quantitative analysis of Tiflorex and its primary metabolite, nortiflorex, in biological matrices like urine and plasma is essential for pharmacokinetic and metabolism studies. A common approach involves gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of Tiflorex and Nortiflorex in Urine

-

Objective: To extract, identify, and quantify Tiflorex and its metabolites from a urine sample.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of urine, an internal standard is added.

-

The pH of the urine is adjusted to be basic (e.g., pH 9-10) using a suitable buffer or base.

-

The sample is extracted with an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

-

The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.

-

The organic layer containing Tiflorex and its metabolites is carefully transferred to a clean tube.

-

-

Derivatization (Optional but often necessary for amphetamines):

-

The extracted analytes may be derivatized to improve their chromatographic properties and mass spectral characteristics. A common derivatizing agent for amines is trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

The solvent is evaporated from the extract, and the derivatizing agent is added. The mixture is heated to complete the reaction.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

Gas Chromatography Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure separation of the analytes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions for Tiflorex, nortiflorex, and the internal standard. Full scan mode can be used for qualitative identification.

-

-

-

Quantification:

-

Calibration curves are generated using standards of known concentrations of Tiflorex and nortiflorex.

-

The peak area ratios of the analytes to the internal standard are used to calculate the concentration of the drugs in the original urine sample.

-

-

Proposed Signaling Pathway

Based on its structural similarity to fenfluramine, Tiflorex is hypothesized to act as a serotonin releasing agent. Its sympathomimetic effects are likely mediated through its interaction with the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels in the central nervous system.

References

Tiflorex synthesis pathway and precursors

I am unable to provide a detailed technical guide or whitepaper on the synthesis pathway and precursors of Tiflorex. My safety policies strictly prohibit me from providing information that could be used to facilitate the synthesis of potentially harmful chemical compounds, including psychoactive substances and their analogues.

Providing detailed experimental protocols, data on precursors, and synthesis pathways for such compounds would violate the core principles of ensuring user safety and preventing the dissemination of dangerous information. My purpose is to be a helpful and harmless AI assistant, and generating content that could lead to the production of regulated or harmful substances is directly contrary to this mission.

Requests for the synthesis of chemical agents, regardless of the stated audience or purpose, fall under a category of content I am explicitly designed to refuse. This is to prevent any potential misuse of the information that could lead to harm.

Tiflorex: A Technical Guide to its Putative Mechanism of Action on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action of Tiflorex on serotonin receptors has not been extensively studied.[1] This technical guide provides an in-depth overview of its putative mechanism based on its structural similarity to well-characterized serotonergic agents, namely fenfluramine and 4-MTA.[1] The experimental protocols detailed herein are standard methodologies in receptor pharmacology and represent the necessary steps to elucidate the definitive mechanism of Tiflorex.

Introduction

Tiflorex (TFX), also known as flutiorex, is a stimulant amphetamine derivative that was investigated as an appetite suppressant.[1][2] Structurally, it is related to fenfluramine and 4-methylthioamphetamine (4-MTA), both of which are known to exert significant effects on the serotonin (5-HT) system.[1] While clinical trials in the 1970s demonstrated its anorectic effects, a comprehensive characterization of its molecular pharmacology, particularly its interaction with serotonin receptors, is lacking in the published scientific literature.[1][2] This guide synthesizes the known pharmacology of its structural analogs to propose a putative mechanism of action for Tiflorex and outlines the experimental approaches required for its validation.

Putative Mechanism of Action at Serotonin Receptors

Based on its structural relationship to fenfluramine and 4-MTA, Tiflorex is hypothesized to act as a serotonin-releasing agent and a direct agonist at 5-HT2 receptor subtypes .[1]

Serotonin Releasing Agent

Similar to its analogs, Tiflorex likely interacts with the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft. It is proposed that Tiflorex acts as a substrate for SERT, leading to a reversal of the transporter's function and subsequent release of serotonin into the synapse. This increase in extracellular serotonin would lead to the activation of various postsynaptic serotonin receptors.

5-HT2 Receptor Agonism

In addition to promoting serotonin release, Tiflorex may act as a direct agonist at 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes. This dual action is a characteristic of its analog, 4-MTA. Agonism at these G-protein coupled receptors (GPCRs) would initiate intracellular signaling cascades, contributing to the overall pharmacological effect.

Experimental Protocols for Elucidation of Mechanism

To definitively characterize the interaction of Tiflorex with serotonin receptors, a series of in vitro and in vivo experiments are necessary.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of Tiflorex for various serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype of interest are prepared.

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of varying concentrations of Tiflorex.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of Tiflorex that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether Tiflorex acts as an agonist, antagonist, or inverse agonist at serotonin receptors.

Methodology (for 5-HT2A receptor):

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured.

-

Treatment: Cells are treated with varying concentrations of Tiflorex.

-

Second Messenger Measurement: The accumulation of inositol phosphates (IP), a downstream product of 5-HT2A receptor activation, is measured. This is often done using a commercially available assay kit.

-

Data Analysis: A dose-response curve is generated, and the concentration of Tiflorex that produces 50% of the maximal response (EC50) is calculated to determine its potency. The maximal effect (Emax) is also determined to assess its efficacy relative to a known full agonist like serotonin.

In Vivo Microdialysis

This technique allows for the direct measurement of serotonin release in the brains of living animals, providing evidence for Tiflorex's action as a serotonin-releasing agent.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or prefrontal cortex).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF. These dialysate samples are collected at regular intervals.

-

Drug Administration: Tiflorex is administered to the animal.

-

Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Interpretation: An increase in serotonin levels in the dialysate following Tiflorex administration would support its role as a serotonin-releasing agent.

Hypothetical Quantitative Data for Tiflorex

The following table presents a hypothetical summary of quantitative data that could be obtained for Tiflorex through the experimental protocols described above. This data is for illustrative purposes only and is not based on experimental results.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Functional Activity |

| SERT | 150 | 250 (IC50 for uptake) | Reuptake Inhibitor/Releaser |

| 5-HT1A | >10,000 | - | No significant activity |

| 5-HT2A | 85 | 120 (EC50) | Agonist |

| 5-HT2B | 250 | 400 (EC50) | Partial Agonist |

| 5-HT2C | 110 | 180 (EC50) | Agonist |

| Dopamine Transporter (DAT) | >5,000 | - | No significant activity |

| Norepinephrine Transporter (NET) | >5,000 | - | No significant activity |

Conclusion

While direct experimental evidence is currently unavailable, the structural similarities between Tiflorex and known serotonergic agents like fenfluramine and 4-MTA strongly suggest a dual mechanism of action involving serotonin release and direct agonism at 5-HT2 receptors. The experimental protocols outlined in this guide provide a clear roadmap for future research to definitively characterize the molecular pharmacology of Tiflorex. Such studies are imperative for a comprehensive understanding of its therapeutic potential and side-effect profile.

References

Unraveling the Preclinical Pharmacodynamics of Tiflorex: A Technical Guide

An In-depth Examination of a Putative Serotonergic Anorectic Agent for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct preclinical pharmacodynamic studies on Tiflorex are scarce in publicly available literature. This guide synthesizes information on its close structural analog, fenfluramine, to project a hypothesized pharmacodynamic profile for Tiflorex. All quantitative data and experimental protocols are presented as illustrative examples based on fenfluramine and established preclinical methodologies.

Executive Summary

Tiflorex (TFX), also known as flutiorex, is a stimulant amphetamine developed as an appetite suppressant in the 1970s.[1] Structurally related to fenfluramine, its mechanism of action is presumed to be similar, centering on the modulation of the serotonin (5-hydroxytryptamine, 5-HT) system.[1] This technical guide provides a comprehensive overview of the hypothesized pharmacodynamics of Tiflorex in preclinical models, drawing heavily on the well-documented actions of fenfluramine. The guide details its presumed mechanism of action, receptor binding characteristics, and effects on central neurotransmitter systems. Detailed experimental protocols for key preclinical assays are provided, alongside illustrative quantitative data and visualizations of relevant pathways and workflows to support further research and development.

Hypothesized Mechanism of Action

Based on its structural similarity to fenfluramine, Tiflorex is hypothesized to act primarily as a serotonin-releasing agent and reuptake inhibitor .[1][2] This dual mechanism is thought to significantly increase extracellular serotonin levels in the brain, particularly in regions associated with appetite control, such as the hypothalamus.[3][4]

The proposed mechanism involves two key steps:

-

Serotonin Transporter (SERT) Substrate Activity: Tiflorex likely acts as a substrate for the serotonin transporter (SERT).[5] This allows it to be transported into the presynaptic neuron.

-

Vesicular Monoamine Transporter 2 (VMAT2) Disruption and SERT Reversal: Once inside the neuron, Tiflorex is thought to disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytoplasmic serotonin concentration.[5] This high cytoplasmic serotonin level causes a reversal of the serotonin transporter's direction of flow, resulting in the non-vesicular release of serotonin into the synaptic cleft.[5][6]

Additionally, Tiflorex may directly inhibit the reuptake of serotonin from the synapse by blocking SERT.[2][7] The combined effect of serotonin release and reuptake inhibition leads to a sustained elevation of synaptic serotonin, enhancing serotonergic neurotransmission.[4]

Quantitative Pharmacodynamic Data (Illustrative)

The following tables summarize key quantitative data for fenfluramine and its active metabolite, norfenfluramine, which serve as a proxy for the expected pharmacodynamic profile of Tiflorex.

Table 1: Monoamine Transporter Interaction in Rat Brain Synaptosomes

| Compound | Transporter | Assay | Potency (EC50/IC50, nM) |

| (+)-Fenfluramine | SERT | [3H]5-HT Release | 52 |

| NET | [3H]NE Release | 302 | |

| DAT | [3H]DA Release | Inactive | |

| (-)-Fenfluramine | SERT | [3H]5-HT Release | 147 |

| (+)-Norfenfluramine | SERT | [3H]5-HT Release | 59 |

| NET | [3H]NE Release | 73 | |

| (-)-Norfenfluramine | SERT | [3H]5-HT Release | 287 |

| d-Fenfluramine | SERT | [3H]5-HT Uptake Inhibition | 500 |

Data sourced from studies on fenfluramine and its metabolites.[7][8]

Table 2: Receptor Binding Affinities (Ki, nM) (Illustrative)

| Receptor | Fenfluramine (Ki, nM) | Norfenfluramine (Ki, nM) |

| 5-HT1D | >1000 | High Affinity (Specific value not available) |

| 5-HT2A | >1000 | Moderate Affinity (Specific value not available) |

| 5-HT2B | >1000 | High Affinity (Specific value not available) |

| 5-HT2C | >1000 | High Affinity (Specific value not available) |

| Dopamine D5 | >10000 | Not Available |

Data is illustrative and based on available information for fenfluramine and norfenfluramine. Norfenfluramine generally shows higher affinity for 5-HT2 receptor subtypes than the parent compound.

Experimental Protocols

Detailed methodologies for key preclinical experiments to characterize the pharmacodynamics of Tiflorex are outlined below.

Radioligand Receptor Binding Assay

This protocol describes a method to determine the binding affinity of Tiflorex and its metabolites for various monoamine transporters and receptors.

-

Objective: To determine the inhibition constant (Ki) of Tiflorex at SERT, NET, DAT, and various 5-HT receptor subtypes.

-

Materials:

-

Rat brain tissue homogenates (e.g., striatum for DAT, cortex for SERT/NET) or cells expressing the target receptor.

-

Radioligands (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]ketanserin for 5-HT2A).

-

Test compound (Tiflorex) at various concentrations.

-

Incubation buffer, wash buffer, glass fiber filters, scintillation fluid.

-

96-well plates, filter harvester, scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize brain tissue in cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of Tiflorex.

-

Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Tiflorex. Calculate the IC50 value (the concentration of Tiflorex that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

References

- 1. Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative action of fenfluramine on the uptake and release of serotonin and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenfluramine administered systemically or locally increases extracellular serotonin in the lateral hypothalamus as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carrier-mediated serotonin release induced by d-fenfluramine: studies with human neuroblastoma cells transfected with a rat serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 28117 [pdspdb.unc.edu]

Tiflorex: A Historical and Mechanistic Review of a Fenfluramine Analog as an Anorectic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction and Historical Context

The development of Tiflorex is rooted in the broader history of amphetamine-derived anorectic agents. Following the widespread use of amphetamine and its derivatives for weight loss, research efforts in the mid-20th century focused on developing analogs with a more favorable safety profile, particularly with reduced central nervous system stimulant and abuse potential. Fenfluramine, a serotonin-releasing agent, was a key development in this area. Tiflorex, as a fenfluramine analog, was investigated for its potential to suppress appetite with a distinct pharmacological profile. Early studies in the 1970s explored its efficacy and mechanism of action.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-ethyl-α-methyl-3-(trifluoromethylthio)phenethylamine |

| Alternative Names | Flutiorex, TFX-SR |

| Molecular Formula | C₁₂H₁₆F₃NS |

| Molecular Weight | 279.33 g/mol |

| Structure | |

Preclinical Pharmacology

Pharmacokinetics in Animal Models

A study in male rats using radiolabeled 14C-Tiflorex provided insights into its pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of Tiflorex in Rats

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (10 mg/kg) |

| Absorption | Rapidly absorbed, max plasma levels within 30 min | - |

| Bioavailability | Low (30%) | - |

| Excretion | >70% of dose in urine within 48 hr | >70% of dose in urine within 48 hr; ~10% in feces (indicating biliary excretion) |

| Metabolism | Major route is S-oxidation to sulfoxides and sulfones of tiflorex and nortiflorex | - |

| Plasma Half-life (Elimination) | Unchanged drug: 7.5 hr; Metabolites: ~2.5 hr (except nortiflorex sulfone: 9.8 hr) | - |

Experimental Protocol: Pharmacokinetic Study in Rats

-

Subjects: Male rats.

-

Drug Administration: A single dose of 14C-Tiflorex (10 mg/kg; 250 µCi) was administered either orally or intravenously.

-

Sample Collection: Urine and feces were collected over 48 hours. Blood samples were collected at various time points to determine plasma concentrations of the unchanged drug and its metabolites. For biliary excretion studies, bile duct cannulation was performed.

-

Analysis: Radioactivity in urine, feces, and plasma was quantified to determine the extent of absorption and excretion. Plasma samples were analyzed to identify and quantify Tiflorex and its metabolites.

Clinical Pharmacology

Clinical investigations of Tiflorex were conducted in small-scale studies with healthy volunteers to assess its anorectic activity and safety profile.

Anorectic Efficacy and Safety

A two-phase, placebo-controlled, double-blind trial evaluated a sustained-release formulation of Tiflorex (TFX-SR) in six healthy female volunteers.[1]

Table 2: Summary of Clinical Effects of Tiflorex (TFX-SR)[1]

| Parameter | Observation |

| Subjective Hunger | Significant reduction compared to pre-drug values, observed 5-7 hours post-administration. No significant reduction with placebo. |

| Food Intake | Significant reduction at a time corresponding to the subjective anorectic effect. |

| Cardiovascular Effects | No effect on pulse rate or blood pressure. |

| Central Nervous System (CNS) Effects | No evidence of CNS stimulation. No influence on critical flicker fusion frequency or psychomotor performance. A reduction in subjective arousal was observed at 3 hours. |

| Adverse Effects | Mydriasis (pupil dilation) was observed. Slight sleep disturbance and headaches were reported more frequently than with placebo. |

Another double-blind trial involving six healthy volunteers compared flutiorex with fenfluramine and a placebo.

Table 3: Comparative Effects of Flutiorex and Fenfluramine

| Effect | Flutiorex | Fenfluramine |

| Anorectic Potency | Approximately twice as potent as fenfluramine. | - |

| CNS Effects | Central nervous system stimulant (increase in critical flicker frequency). | - |

| Sympathetic Nervous System Effects | Definite alpha-adrenergic sympathomimetic stimulation (rise in systolic blood pressure and marked mydriasis). | - |

Experimental Protocol: Clinical Trial of TFX-SR[1]

-

Study Design: Two-phase, placebo-controlled, double-blind trial.

-

Participants: Six healthy female volunteers.

-

Intervention: Administration of a slow-release form of Tiflorex (TFX-SR).

-

Assessments:

-

Phase I: Subjective measures of hunger, arousal, and mood.

-

Phase II: Objective measures of food intake.

-

Physiological Measures: Critical flicker fusion, pupil diameter, pulse rate, and blood pressure.

-

Mechanism of Action

The precise molecular mechanism of Tiflorex's anorectic effect has not been extensively elucidated in publicly available literature. However, based on its classification as a fenfluramine analog and its observed CNS stimulant and sympathomimetic effects, a plausible mechanism involves the modulation of monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine. Anorectic drugs often exert their effects by inhibiting the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability to act on postsynaptic receptors in appetite-regulating centers of the brain, such as the hypothalamus.

Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for Tiflorex, based on the known mechanisms of related anorectic agents.

Caption: Hypothetical mechanism of Tiflorex's anorectic action.

Synthesis

Caption: Plausible, unconfirmed synthesis workflow for Tiflorex.

Discussion and Future Perspectives

Tiflorex represents an interesting case study in the historical development of anorectic drugs. The available data from early clinical and preclinical studies suggest that it is a potent anorectic with a pharmacological profile characterized by CNS stimulation and sympathomimetic effects, distinguishing it from its parent compound, fenfluramine. However, the lack of extensive, large-scale clinical trial data in the public domain makes a comprehensive assessment of its efficacy and safety challenging.

For future research, it would be valuable to:

-

Conduct in vitro binding and functional assays to definitively characterize the interaction of Tiflorex and its metabolites with serotonin, dopamine, and norepinephrine transporters.

-

Perform head-to-head comparative studies with currently approved anorectic agents to better understand its relative efficacy and safety.

-

Investigate the long-term effects of Tiflorex on cardiovascular health, given the known risks associated with other amphetamine-derived anorectics.

Conclusion

Tiflorex is a fenfluramine analog that demonstrated anorectic properties in early studies. Its mechanism of action is likely mediated through the modulation of monoamine neurotransmitter systems. While the initial findings were promising, a comprehensive understanding of its clinical utility is limited by the scarcity of publicly available data from large-scale clinical trials. This technical guide provides a consolidation of the existing knowledge on Tiflorex, highlighting the need for further research to fully elucidate its therapeutic potential and safety profile.

References

What is the difference between Tiflorex and flutiorex

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Tiflorex, also known as flutiorex, is a stimulant amphetamine derivative that was investigated as a potential appetite suppressant in the 1970s.[1] Structurally related to fenfluramine, Tiflorex progressed to Phase II clinical trials but its development appears to have been discontinued.[1] This technical guide provides a comprehensive overview of the available scientific data on Tiflorex, including its chemical properties, proposed mechanism of action, pharmacokinetics, and clinical findings. Due to the limited availability of direct receptor binding data for Tiflorex, this guide incorporates data from its close structural analog, fenfluramine, and its active metabolite, norfenfluramine, to infer its pharmacological profile.

Chemical and Physical Properties

Tiflorex is a racemic mixture with the chemical name (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine.[1]

| Property | Value | Source |

| Molecular Formula | C12H16F3NS | [1] |

| Molar Mass | 263.32 g·mol−1 | [1] |

| CAS Number | 53993-67-2 | [1] |

| IUPAC Name | (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine | [1] |

Proposed Mechanism of Action

While the mechanism of action of Tiflorex has not been extensively studied, it is presumed to be similar to that of fenfluramine.[1] Fenfluramine and its active metabolite, norfenfluramine, are known to act as serotonin-releasing agents and also exhibit agonist activity at certain serotonin receptors.[1][2][3] The primary mechanism is believed to be the release of serotonin from presynaptic terminals, which in turn activates serotonin receptors involved in the regulation of appetite.

Given the structural similarity, Tiflorex is likely a selective serotonin-releasing agent (SSRA). The proposed signaling pathway involves the following steps:

-

Uptake into Presynaptic Neuron: Tiflorex enters the presynaptic neuron via the serotonin transporter (SERT).

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Inside the neuron, Tiflorex interacts with VMAT2 on synaptic vesicles, leading to the release of serotonin into the cytoplasm.

-

SERT Reversal: The increased cytoplasmic serotonin concentration causes a reversal of the SERT direction of transport, releasing serotonin into the synaptic cleft.

-

Receptor Activation: The elevated synaptic serotonin levels lead to the activation of postsynaptic serotonin receptors, particularly those in the 5-HT2 family, which are implicated in appetite control.

Caption: Proposed mechanism of Tiflorex-induced serotonin release.

Pharmacological Profile

As direct binding affinity data for Tiflorex is unavailable, the following tables summarize the binding affinities (Ki, nM) of its structural analog, fenfluramine, and its active metabolite, norfenfluramine, at various receptors. This data provides insight into the likely receptor interaction profile of Tiflorex.

Table 1: Binding Affinity (Ki, nM) of Fenfluramine and Norfenfluramine at Serotonin Receptors

| Receptor | Fenfluramine Ki (nM) | Norfenfluramine Ki (nM) | Reference |

| 5-HT2A | Weak | Moderate Affinity | [2] |

| 5-HT2B | Weak | High Affinity | [2] |

| 5-HT2C | Weak | High Affinity | [2] |

| 5-HT1A | ≥30% binding | ≥30% binding | [4] |

Table 2: Binding Affinity (Ki, nM) of Fenfluramine at Other Receptors

| Receptor/Transporter | Ki (nM) | Reference |

| σ1 | 266 | [4] |

| β2-adrenergic | 17,500 | [4] |

| Muscarinic M1 | ≥30% binding | [4] |

| Sodium Channels | ≥30% binding | [4] |

Pharmacokinetics

Studies in rats have provided insights into the pharmacokinetic profile of Tiflorex.

Table 3: Pharmacokinetic Parameters of Tiflorex in Rats

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed orally | [5] |

| Time to Maximum Plasma Concentration | Within 30 minutes | [5] |

| Bioavailability | Low (30%) | [5] |

| Plasma Half-life (elimination) | 7.5 hours | [5] |

| Excretion | >70% in urine within 48 hours | [5] |

| Biliary Excretion | A probable route of elimination | [5] |

Metabolism

The primary metabolic pathway for Tiflorex in rats is N-dealkylation to its active metabolite, norflutiorex. Both Tiflorex and norflutiorex undergo S-oxidation to form sulfoxides and sulfones.[5]

References

- 1. Tiflorex - Wikipedia [en.wikipedia.org]

- 2. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 4. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism and kinetics of tiflorex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiflorex CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiflorex, also known as flutiorex, is a stimulant of the amphetamine class that was investigated as an appetite suppressant in the 1970s.[1] Structurally related to fenfluramine, Tiflorex showed promise in early clinical trials, demonstrating anorectic effects.[1][2] However, its development appears to have been abandoned, and it was never marketed. This technical guide provides a comprehensive overview of the available chemical, pharmacological, and clinical data on Tiflorex, intended for researchers and professionals in drug development.

Chemical and Physical Properties

Tiflorex is a racemic mixture with the IUPAC name (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 53993-67-2 |

| Molecular Formula | C12H16F3NS |

| Molar Mass | 263.32 g·mol−1 |

| Synonyms | Flutiorex, TFX |

Experimental Protocols

Synthesis of Tiflorex

-

Reduction: The starting material, 3-(trifluoromethylthio)benzoyl chloride, undergoes a Rosenmund reduction to yield 3-((trifluoromethyl)thio)benzaldehyde.

-

Henry Reaction: The resulting aldehyde is then reacted with nitroethane in a Henry reaction to produce 1-(2-nitroprop-1-en-1-yl)-3-[(trifluoromethyl)sulfanyl]benzene.

-

Formation of Propanone: This intermediate is then treated with an iron catalyst in concentrated hydrochloric acid to form 1-(3'-trifluoromethylthiophenyl)-2-propanone.

-

Reductive Amination: The final step is a reductive amination of the propanone with ethylamine and formic acid as the reducing agent to yield Tiflorex.

Pharmacological Profile

Pharmacodynamics

The precise mechanism of action of Tiflorex has not been extensively studied.[3] However, based on its structural similarity to compounds like fenfluramine and 4-MTA, it is believed to act as a selective serotonin releasing agent and an agonist at 5-HT2 receptors.[3] This action is thought to be responsible for its appetite-suppressing effects.[3]

Pharmacokinetics

Studies in rats have provided insights into the pharmacokinetic profile of Tiflorex.[1] The drug is rapidly absorbed after oral administration, reaching maximum plasma concentrations within 30 minutes.[1] It has a relatively long plasma half-life of approximately 7.5 hours for the parent drug.[1] However, the bioavailability of Tiflorex is low, at around 30%.[1]

The primary routes of metabolism are S-oxidation and N-dealkylation to its metabolite, norflutiorex.[1] Both Tiflorex and norflutiorex are primarily excreted in the urine.[1][3]

| Pharmacokinetic Parameter (in rats) | Value |

| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes |

| Plasma Half-life (t1/2) | 7.5 hours (unchanged drug) |

| Bioavailability | ~30% |

| Primary Metabolites | Nortiflorex sulfoxides and sulfones |

| Route of Elimination | Primarily urinary excretion |

Clinical Data

Tiflorex underwent Phase II clinical trials to evaluate its anorectic activity in humans. A sustained-release formulation, TFX-SR, was used in these studies.

Efficacy

The clinical trials demonstrated that Tiflorex produced a significant suppression of appetite.[1][3] It was reported to be approximately twice as potent as fenfluramine in its anorectic effects in humans.[2] A study involving healthy female volunteers showed a significant reduction in food intake at a time corresponding to the subjective anorectic effect.

Safety and Tolerability

The clinical trials also reported a number of side effects associated with Tiflorex use. These were generally mild but occurred more frequently than with placebo.

| Reported Side Effects | Observations |

| Sleep Disturbances | Slightly more frequent than placebo.[3] |

| Headaches | More frequent than placebo.[3] |

| Mydriasis (pupil dilation) | Observed in clinical trials.[3] |

| Arousal | Self-reported decrease in arousal.[3] |

| Cardiovascular Effects | Little to no effect on heart rate.[3] |

Signaling Pathways

As the direct signaling pathways of Tiflorex have not been fully elucidated, the mechanism of its close analog, fenfluramine, is presented here as a likely model. Fenfluramine is understood to exert its effects through a dual mechanism involving the serotonergic and sigma-1 receptor systems.

Caption: Inferred signaling pathway for Tiflorex based on fenfluramine.

Experimental Workflow

The general workflow for evaluating a potential anorectic agent like Tiflorex, from synthesis to clinical evaluation, is outlined below.

References

Early Clinical Trial Data for Tiflorex: A Technical Review

DISCLAIMER: Tiflorex (formerly flutiorex) is a stimulant amphetamine that was under development as an appetite suppressant in the 1970s and appears to have been abandoned. The data presented herein is historical, derived from a limited number of early-phase clinical studies conducted in the 1970s. The level of detail in these studies does not meet modern clinical trial reporting standards. The mechanism of action was never fully elucidated.

Introduction

Tiflorex, also known as flutiorex, is a structural analog of fenfluramine developed as an anorectic agent.[1] It was investigated for its appetite-suppressing properties in the 1970s, reaching Phase II clinical trials.[1] Studies from this era provide initial insights into its pharmacodynamics, safety, and pharmacokinetics in humans. This document synthesizes the available early clinical data to offer a technical overview for researchers and drug development professionals.

Proposed Mechanism of Action and Metabolism

While the specific molecular mechanism of Tiflorex was reportedly never fully studied, its structural similarity to fenfluramine suggests a likely serotonergic mode of action.[1] Fenfluramine is known to act as a serotonin-releasing agent and agonist at various serotonin receptors, which increases serotonergic transmission in hypothalamic centers that regulate feeding behavior.[1]

Pharmacokinetic studies in rats show that Tiflorex is metabolized via two primary routes: N-dealkylation to its active metabolite, norflutiorex, and S-oxidation.[2] Preliminary assessments in humans confirmed that Tiflorex is rapidly absorbed and de-ethylated to norflutiorex.[3]

Experimental Protocols

Two key human trials provide the bulk of the available data. Both were double-blind, placebo-controlled studies involving a small number of healthy volunteers.

Preliminary Assessment of Flutiorex (Giudicelli et al., 1976)

-

Study Design: A double-blind, crossover trial comparing single doses of flutiorex (Tiflorex), fenfluramine, and placebo.[3]

-

Participants: Six healthy volunteers.[3]

-

Interventions: Specific dosages were not detailed in the abstract.

-

Outcome Measures:

-

Anorectic Effect: Food intake was measured.[3]

-

Sympathetic Nervous System: Assessed via systolic blood pressure and pupillary diameter (mydriasis).[3]

-

Central Nervous System (CNS): Evaluated using critical flicker fusion frequency and the pursuit rotor test for psychomotor coordination.[3]

-

Pharmacokinetics: Serial blood and urine levels of flutiorex and its metabolite norflutiorex were determined.[3]

-

Evaluation of Sustained-Release Tiflorex (TFX-SR) (Silverstone et al., 1979)

-

Study Design: A two-phase, double-blind, placebo-controlled trial.[1][4]

-

Intervention: A slow-release formulation of Tiflorex (TFX-SR).

-

Outcome Measures:

-

Phase I (Subjective Measures):

-

Phase II (Objective Measures):

-

Clinical Trial Data

The quantitative data from these early trials are limited. The findings are summarized below.

Pharmacodynamic Effects

| Parameter | Tiflorex Formulation | Result | Reference |

| Anorectic Effect | Standard | Significant anorectic effect; approx. 2x more potent than fenfluramine. | [3] |

| TFX-SR | Significant reduction in subjective hunger 5-7 hours post-administration. | [1][4] | |

| TFX-SR | Significant reduction in objective food intake. | [1][4] | |

| Cardiovascular | Standard | Rise in systolic blood pressure. | [3] |

| TFX-SR | No effect on pulse rate or blood pressure. | [1][4] | |

| Autonomic | Standard & TFX-SR | Produced marked mydriasis (pupil dilation). | [1][3][4] |

| CNS Effects | Standard | CNS stimulant; increased critical flicker frequency. | [3] |

| Standard | No influence on psychomotor coordination. | [3] | |

| TFX-SR | No evidence of CNS stimulation; no influence on critical flicker fusion or psychomotor performance. | [1][4] | |

| TFX-SR | Reduction in subjective arousal observed at 3 hours. | [1][4] |

Safety and Tolerability (TFX-SR)

The study on the sustained-release formulation reported the following adverse effects compared to placebo.[1][4]

| Adverse Event | TFX-SR (n=12 exposures) | Placebo (n=12 exposures) |

| Headache | More frequent (7 of 12) | Less frequent |

| Sleep Disturbance | Slight disturbance reported | Not specified |

| Total Side Effects | 11 occasions | 5 occasions |

Pharmacokinetic Profile

Human pharmacokinetic data is primarily descriptive.

| Parameter | Finding | Reference |

| Absorption | Rapidly absorbed. | [3] |

| Metabolism | Rapidly N-deethylated to its metabolite, norflutiorex. | [3] |

| Distribution | Accumulates in large quantities in the tissues. | [3] |

| Excretion | Tiflorex and norflutiorex are excreted in very small quantities in the urine. | [3] |

| Metabolite Kinetics | Blood levels of norflutiorex appear to remain elevated longer than those of the parent drug. | [3] |

Note: More detailed pharmacokinetic parameters (T½, Cmax, AUC) are available from rat studies but are not included here as they may not be representative of human kinetics.[2]

Conclusion

Early clinical data for Tiflorex, developed in the 1970s, demonstrate that it possessed a significant appetite-suppressant effect, reported to be approximately twice as potent as fenfluramine.[3] The sustained-release formulation (TFX-SR) showed efficacy in reducing both subjective hunger and objective food intake with a different side effect profile than the standard formulation, notably lacking effects on heart rate and blood pressure.[1][4] However, it caused a higher incidence of headaches than placebo.[1][4] The drug was rapidly absorbed and converted to its active metabolite, norflutiorex.[3] The development of Tiflorex was ultimately abandoned, and the limited and dated nature of the available data precludes a complete understanding of its clinical profile by modern standards.

References

- 1. An evaluation of the anorectic activity in man of a sustained release formulation of tiflorex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism and kinetics of tiflorex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preliminary assessment of flutiorex, a new anorectic drug, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An evaluation of the anorectic activity in man of a sustained release formulation of tiflorex - PMC [pmc.ncbi.nlm.nih.gov]

Known Metabolites of Tiflorex in Rats: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the current knowledge on the metabolism of Tiflorex in rats. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the identified metabolites, metabolic pathways, quantitative data, and the experimental protocols utilized in these studies.

Introduction

Tiflorex, a trifluoromethylthio-substituted phenylisopropylamine, has been the subject of metabolic studies in rats to understand its biotransformation and elimination pathways. The primary route of metabolism involves S-oxidation and N-dealkylation, leading to the formation of several key metabolites. This document summarizes the findings from pivotal studies, presenting the data in a structured and accessible format for easy reference and comparison.

Metabolic Pathways of Tiflorex in Rats

The metabolism of Tiflorex in rats is characterized by two main enzymatic reactions: S-oxidation and N-dealkylation. The trifluoromethylthio group present in the Tiflorex structure directs the metabolism towards S-oxidation, as p-hydroxylation is blocked.[1]

-

S-oxidation: The sulfur atom in the trifluoromethylthio group is oxidized to form sulfoxide and subsequently sulfone derivatives. This occurs for both the parent drug (Tiflorex) and its N-dealkylated metabolite (nortiflorex).

-

N-dealkylation: The ethyl group attached to the nitrogen atom is removed, resulting in the formation of nortiflorex. This primary metabolite can then undergo further S-oxidation.

The interplay of these pathways leads to the formation of four major metabolites.

References

Structural and Pharmacological Nexus: A Technical Deep Dive into Tiflorex and Fenfluramine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and pharmacological relationship between the anorectic agents Tiflorex (also known as flutiorex) and the well-characterized compound, fenfluramine. Both molecules, belonging to the phenethylamine class, were developed for their appetite-suppressant properties. This document provides a comprehensive analysis of their structural nuances, metabolic fates, and mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Structural Comparison: A Tale of Two Trifluoromethyls

Tiflorex and fenfluramine share a common phenethylamine backbone, a structural motif prevalent in many centrally acting compounds. The key distinction lies in the substitution on the phenyl ring. While both possess a trifluoromethyl (CF3) group at the meta-position, in Tiflorex this group is attached via a sulfur atom, forming a trifluoromethylthio (-SCF3) group. This seemingly minor alteration has significant implications for the compound's metabolic stability and pharmacological activity.

| Feature | Tiflorex (Flutiorex) | Fenfluramine |

| IUPAC Name | N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine | N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |

| Molecular Formula | C12H16F3NS | C12H16F3N |

| Molecular Weight | 263.32 g/mol | 231.26 g/mol |

| SMILES | CCNC(C)Cc1cccc(c1)SC(F)(F)F | CCNC(C)Cc1cccc(c1)C(F)(F)F |

Pharmacological Profile: Efficacy and Receptor Interactions

Both Tiflorex and fenfluramine exert their anorectic effects primarily through modulation of the serotonergic system. However, the potency and specific receptor interactions exhibit notable differences.

Anorectic Efficacy

Clinical and preclinical studies have demonstrated that Tiflorex is a more potent anorectic agent than fenfluramine. In human studies, Tiflorex was found to be approximately twice as potent as fenfluramine in reducing food intake.[1] A comparative study in rats also highlighted the dose-dependent anorectic effects of both compounds.[2]

Receptor Binding Affinity

While specific receptor binding affinity data (Ki values) for Tiflorex is not extensively available in the public domain, the pharmacological activity of fenfluramine and its primary active metabolite, norfenfluramine, has been well-characterized. Norfenfluramine, in particular, displays high affinity for serotonin 5-HT2B and 5-HT2C receptors.[3] This interaction, especially with the 5-HT2B receptor, has been linked to the adverse cardiac valvulopathy observed with long-term fenfluramine use.[3]

| Compound | Receptor | Ki (nM) |

| Norfenfluramine | 5-HT2A | Moderate Affinity |

| Norfenfluramine | 5-HT2B | High Affinity |

| Norfenfluramine | 5-HT2C | High Affinity |

Metabolic Pathways: Divergent Fates

The structural difference between Tiflorex and fenfluramine leads to distinct metabolic pathways.

Tiflorex Metabolism

In rats, the primary metabolic route for Tiflorex is S-oxidation . The trifluoromethylthio group undergoes oxidation to form the corresponding sulfoxide and sulfone derivatives of both Tiflorex and its N-de-ethylated metabolite, nortiflorex.[4] This pathway is a consequence of the sulfur linkage, which provides a site for oxidative metabolism.

Fenfluramine Metabolism

The metabolism of fenfluramine is dominated by N-de-alkylation . The ethyl group is removed from the nitrogen atom to form the active metabolite, norfenfluramine. This reaction is primarily catalyzed by a suite of cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, and CYP2D6 as the primary enzymes, with minor contributions from CYP2C9, CYP2C19, and CYP3A4.[5]

Mechanism of Action: Serotonin Release and Beyond

Both compounds are classified as serotonin-releasing agents. They interact with the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2) to increase the extracellular concentration of serotonin in the synaptic cleft.[6]

Fenfluramine and its metabolite norfenfluramine also exhibit activity at sigma-1 receptors, which may contribute to their overall pharmacological profile.[7]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2B receptors).

-

Radioligand specific for the target receptor (e.g., [3H]-LSD).

-

Test compound (Tiflorex or fenfluramine).

-

Non-specific binding control (e.g., a high concentration of a known ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well filter plates and a vacuum manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Drug Metabolism Assay using Liver Microsomes (General Protocol)

Objective: To identify the metabolites of a test compound and the enzymes responsible for its metabolism.

Materials:

-

Human liver microsomes (or microsomes from other species).

-

Test compound (Tiflorex or fenfluramine).

-

NADPH regenerating system (cofactor for CYP enzymes).

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Quenching solution (e.g., acetonitrile or methanol) to stop the reaction.

-

LC-MS/MS system for metabolite analysis.

-

Specific CYP inhibitors (optional, for reaction phenotyping).

Procedure:

-

Pre-incubate the liver microsomes and the test compound in the incubation buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding the quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

To identify the specific CYP enzymes involved, the assay can be repeated in the presence of selective CYP inhibitors. A decrease in the formation of a particular metabolite in the presence of a specific inhibitor suggests the involvement of that enzyme.

Conclusion

Tiflorex and fenfluramine, while structurally similar, exhibit key differences in their chemical makeup that translate to distinct pharmacological and metabolic profiles. The substitution of a trifluoromethyl group with a trifluoromethylthio group in Tiflorex enhances its anorectic potency and alters its primary metabolic pathway from N-de-alkylation to S-oxidation. A thorough understanding of these structure-activity and structure-metabolism relationships is crucial for the design and development of safer and more effective therapeutic agents targeting the serotonergic system for appetite regulation and other central nervous system disorders. Further research to elucidate the specific receptor binding profile of Tiflorex would provide a more complete picture of its pharmacological actions.

References

- 1. scribd.com [scribd.com]

- 2. Qualitative and quantitative effects of fenfluramine and tiflorex on food consumption in trained rats offered dietary choices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism and kinetics of tiflorex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

- 7. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tiflorex Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Tiflorex in rodent models for research purposes. Tiflorex, a stimulant amphetamine structurally related to fenfluramine, was initially developed as an appetite suppressant.[1] Understanding its administration and effects in preclinical rodent models is crucial for further investigation into its pharmacological properties.

Mechanism of Action

While the precise mechanism of action for Tiflorex has not been extensively studied, it is believed to be similar to that of fenfluramine, which acts as a selective serotonin-releasing agent and agonist at 5-HT2 receptors.[1][2] This leads to enhanced central serotoninergic transmission, which is thought to mediate its appetite-suppressing effects.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from rodent studies involving Tiflorex administration.

Table 1: Pharmacokinetic Parameters of Tiflorex in Male Rats

| Parameter | Value | Route of Administration | Dosage | Source |

| Time to Maximum Plasma Concentration (Tmax) | Within 30 minutes | Oral | 10 mg/kg | [4] |

| Plasma Half-Life (t½) of Unchanged Drug | 7.5 hours | Oral/Intravenous | 10 mg/kg | [4] |

| Plasma Half-Life (t½) of Metabolites | ~2.5 hours (except nortiflorex sulfone) | Oral/Intravenous | 10 mg/kg | [4] |

| Plasma Half-Life (t½) of Nortiflorex Sulfone | 9.8 hours | Oral/Intravenous | 10 mg/kg | [4] |

| Oral Bioavailability | ~30% | Oral | 10 mg/kg | [4] |

| Primary Route of Excretion | Urine (>70% within 48 hours) | Oral/Intravenous | 10 mg/kg | [4] |

Table 2: Effective Dosages of Tiflorex in Anorectic Studies in Male Rats

| Dosage | Route of Administration | Observed Effect | Source |

| 2.5 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in consumption of protein-rich and protein-poor diets. | [3] |

| 5.0 mg/kg | Intraperitoneal (i.p.) | More pronounced dose-dependent reduction in consumption of protein-rich and protein-poor diets. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving Tiflorex administration in rodents.

Protocol 1: Pharmacokinetic Analysis of Tiflorex in Rats

Objective: To determine the pharmacokinetic profile of Tiflorex in rats following oral or intravenous administration.

Materials:

-

Tiflorex (and ¹⁴C-labeled Tiflorex for excretion studies)

-

Male rats (e.g., Sprague-Dawley)

-

Vehicle for drug administration (e.g., sterile water, saline)

-

Oral gavage needles

-

Intravenous injection equipment

-

Blood collection supplies (e.g., heparinized tubes)

-

Metabolic cages for urine and feces collection

-

Analytical instrumentation for drug quantification (e.g., HPLC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate male rats to the laboratory environment for at least one week prior to the experiment.

-

Dose Preparation: Prepare a solution of Tiflorex in the chosen vehicle at a concentration suitable for a 10 mg/kg dosage.

-

Administration:

-

Oral (p.o.): Administer the Tiflorex solution via oral gavage.

-

Intravenous (i.v.): Administer the Tiflorex solution via tail vein injection.

-

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours) post-administration.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Excretion Analysis: House a subset of animals in metabolic cages and collect urine and feces for 48 hours post-administration.

-

Sample Analysis: Analyze plasma, urine, and fecal samples to determine the concentration of Tiflorex and its metabolites.

-

Data Analysis: Calculate pharmacokinetic parameters such as Tmax, Cmax, half-life, and bioavailability.

Protocol 2: Evaluation of Anorectic Effects of Tiflorex in Rats

Objective: To assess the effect of Tiflorex on food consumption in rats.

Materials:

-

Tiflorex

-

Male rats (e.g., Wistar)

-

Vehicle for injection (e.g., sterile saline)

-

Intraperitoneal injection equipment

-

Specialized diets (e.g., protein-rich, protein-poor, carbohydrate-rich, carbohydrate-poor)

-

Food consumption monitoring system

Procedure:

-

Animal Training: Train male rats to a reversed dark/light cycle (e.g., 'night' from 11:00 to 23:00 h) and to a food choice paradigm where they have access to specific diets for the first 4 hours of the dark cycle.[3]

-

Dose Preparation: Prepare solutions of Tiflorex in sterile saline at concentrations suitable for 2.5 mg/kg and 5.0 mg/kg dosages.

-

Administration: Administer Tiflorex or vehicle via intraperitoneal (i.p.) injection 30 minutes before the end of the light cycle.[3]

-

Food Consumption Measurement: Measure the consumption of each diet for each rat during the 4-hour feeding period.

-

Data Analysis: Analyze the food consumption data to determine the effect of different doses of Tiflorex on dietary choices and total caloric intake.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for Tiflorex leading to appetite suppression.

Experimental Workflow

Caption: General experimental workflow for rodent studies involving Tiflorex administration.

References

- 1. Tiflorex - Wikipedia [en.wikipedia.org]

- 2. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative effects of fenfluramine and tiflorex on food consumption in trained rats offered dietary choices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism and kinetics of tiflorex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Determination of Tiflorex in Plasma

Abstract

These application notes provide detailed methodologies for the quantitative analysis of Tiflorex in plasma samples. Given the structural similarity of Tiflorex to amphetamine-like substances, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are adapted from validated methods for related compounds and are intended for use by researchers, scientists, and drug development professionals. Detailed sample preparation techniques, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are provided, along with comprehensive instrumental parameters.

Introduction

Tiflorex, also known as flutiorex, is a sympathomimetic amine that was investigated for its anorectic properties. It is structurally related to fenfluramine and amphetamine. Accurate and reliable quantification of Tiflorex in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document presents a compilation of analytical methods and detailed protocols to facilitate the determination of Tiflorex in a laboratory setting. The methodologies are designed to offer a range of options in terms of sensitivity, selectivity, and available instrumentation.

Chemical Structure

-

IUPAC Name: (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine[1]

Analytical Methods Overview

The selection of an appropriate analytical method for Tiflorex determination in plasma depends on the desired sensitivity, specificity, and the instrumentation available. The following sections detail three distinct and validated approaches.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers high sensitivity and is suitable for laboratories equipped with HPLC systems with fluorescence detectors. Since Tiflorex does not possess native fluorescence, a derivatization step is required to introduce a fluorescent tag to the molecule.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is considered the gold standard for bioanalytical quantification. This method provides excellent selectivity by monitoring specific precursor-to-product ion transitions for Tiflorex.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. For amphetamine-like substances such as Tiflorex, derivatization is typically employed to improve chromatographic properties and thermal stability.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters that can be expected from each analytical method, based on data from the analysis of structurally similar amphetamine-like compounds.

Table 1: HPLC-FLD Quantitative Data

| Parameter | Expected Range |

| Linearity Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | < 1 ng/mL[3] |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL |

| Recovery | 85 - 105% |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

Table 2: LC-MS/MS Quantitative Data

| Parameter | Expected Range |

| Linearity Range | 0.1 - 500 ng/mL |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL[4][5] |

| Recovery | 90 - 110% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 10% |

Table 3: GC-MS Quantitative Data

| Parameter | Expected Range |

| Linearity Range | 1 - 500 ng/mL |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[6][7] |

| Limit of Quantification (LOQ) | 0.5 - 2 ng/mL[6][7] |

| Recovery | 80 - 115% |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

Experimental Protocols

Protocol 1: HPLC-FLD Method

This protocol describes the analysis of Tiflorex in plasma using HPLC with fluorescence detection following liquid-liquid extraction and derivatization.

1.1. Materials and Reagents

-

Plasma samples

-

Tiflorex reference standard

-

Internal Standard (IS) (e.g., a structurally similar amphetamine analog)

-

Methyl tert-butyl ether (MTBE)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Fluorescent derivatizing agent (e.g., 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride - DIB-Cl)[3]

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Citrate buffer

-

Deionized water

1.2. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

-

Pipette 500 µL of plasma into a glass test tube.

-

Add 50 µL of the internal standard solution.

-

Add 250 µL of 1 M NaOH to basify the sample.

-

Add 5 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the derivatizing agent solution.

-

Incubate at 60°C for 30 minutes.

-

Evaporate to dryness and reconstitute in 100 µL of the mobile phase.

1.3. HPLC-FLD Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Citrate buffer (e.g., 55:45, v/v)[3]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths: Excitation: 325 nm, Emission: 430 nm (wavelengths may need optimization based on the chosen derivatizing agent)[3]

Protocol 2: LC-MS/MS Method

This protocol details the analysis of Tiflorex in plasma using LC-MS/MS with solid-phase extraction.

2.1. Materials and Reagents

-

Plasma samples

-

Tiflorex reference standard

-

Deuterated Tiflorex or a suitable analog as an internal standard

-

Mixed-mode cation exchange SPE cartridges

-

Methanol

-

Ammonium hydroxide

-

Formic acid

-

Acetonitrile, LC-MS grade

-

Deionized water

2.2. Sample Preparation (Solid-Phase Extraction)

-

Pre-treat 500 µL of plasma with a suitable buffer.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of an acidic wash (e.g., 0.1 M HCl), and then 1 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute Tiflorex and the IS with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2.3. LC-MS/MS Conditions

-

Column: C18 or PFP (pentafluorophenyl) column (e.g., 2.1 x 50 mm, 1.8 µm)[8]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Transitions: To be determined by infusing a Tiflorex standard. A plausible transition would involve the precursor ion [M+H]⁺ and a characteristic product ion.

Protocol 3: GC-MS Method

This protocol outlines the GC-MS analysis of Tiflorex in plasma after liquid-liquid extraction and derivatization.

3.1. Materials and Reagents

-

Plasma samples

-

Tiflorex reference standard

-

Deuterated Tiflorex or a suitable analog as an internal standard

-

Methyl tert-butyl ether (MTBE)

-

Sodium hydroxide (1 M)

-

Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA or Pentafluoropropionic anhydride - PFPA)[7][9]

-

Ethyl acetate

3.2. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

-

To 500 µL of plasma, add the internal standard.

-

Add 250 µL of 1 M NaOH.

-

Add 5 mL of MTBE and vortex for 5 minutes.

-

Centrifuge and transfer the organic layer to a new tube.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Add 50 µL of the derivatizing agent (e.g., MBTFA) and 50 µL of ethyl acetate.[7]

-

Cap the vial and heat at 70°C for 20 minutes.[7]

-

Cool to room temperature before injection.

3.3. GC-MS Conditions

-

GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized Tiflorex and the IS.

Visualizations

Caption: Workflow for HPLC-FLD analysis of Tiflorex in plasma.

Caption: Workflow for LC-MS/MS analysis of Tiflorex in plasma.

Caption: Workflow for GC-MS analysis of Tiflorex in plasma.

References

- 1. Tiflorex - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Determination of methamphetamine and amphetamine in abusers' plasma and hair samples with HPLC-FL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Quantification of amphetamine plasma concentrations by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jcami.eu [jcami.eu]

- 8. unitedchem.com [unitedchem.com]

- 9. journal-imab-bg.org [journal-imab-bg.org]

Application Notes and Protocols for Studying Appetite Suppression Mechanisms with Tiflorex

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tiflorex, a fenfluramine analog, in preclinical research to investigate the mechanisms of appetite suppression. The protocols outlined below are designed for rodent models and focus on behavioral and neurochemical analyses.

Introduction

Tiflorex is an anorectic agent that has been shown to effectively reduce food intake.[1] Its mechanism of action is believed to be primarily mediated through the enhancement of central serotoninergic transmission, similar to its analog, fenfluramine.[1][2] Understanding the precise neural circuits and signaling pathways modulated by Tiflorex is crucial for the development of targeted and safer anti-obesity therapeutics. These notes provide detailed protocols to assess the effects of Tiflorex on feeding behavior and key hypothalamic appetite-regulating neurons.

Data Presentation

Table 1: Dose-Dependent Effect of Tiflorex on Food Consumption in Rats

| Tiflorex Dose (mg/kg, i.p.) | Diet Type | Mean Food Intake Reduction (%) vs. Control | Reference |